Ac-RYYRIK-NH2
CAS No.:
VCID: VC20747200
Molecular Formula: C44H70N14O9
Molecular Weight: 939.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
Molecular Formula and Weight
Structural RepresentationAc-RYYRIK-NH2 is composed of the following amino acid sequence:
The peptide is characterized by an acetyl group at the N-terminus and an amide group at the C-terminus, which are crucial for its biological activity. Synonyms
Mechanism of ActionAc-RYYRIK-NH2 functions primarily as an antagonist of the nociceptin receptor (ORL1). Research indicates that it inhibits the biological activities associated with nociceptin, which is known to contribute to hyperalgesia (increased sensitivity to pain) . Pharmacological StudiesResearch has shown that Ac-RYYRIK-NH2 can effectively antagonize nociceptin-induced effects in vivo, suggesting its potential use in pain management therapies . In Vitro and In Vivo EvaluationsA study focused on the antagonistic properties of Ac-RYYRIK-NH2 revealed promising results:
Comparative StudiesIn comparative studies with other peptides targeting similar receptors, Ac-RYYRIK-NH2 demonstrated unique binding characteristics and a distinct mechanism of action compared to traditional opioid receptors . |
---|---|
Product Name | Ac-RYYRIK-NH2 |
Molecular Formula | C44H70N14O9 |
Molecular Weight | 939.1 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide |
Standard InChI | InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 |
Standard InChIKey | WBBBVZGQADABSU-RERZDIOCSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Sequence | RYYRIK |
PubChem Compound | 9963005 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume